![molecular formula C3H7Cl2N3 B020474 1H-Pyrazol-4-ylamine dihydrochloride CAS No. 103286-58-4](/img/structure/B20474.png)
1H-Pyrazol-4-ylamine dihydrochloride
Overview
Description
Synthesis Analysis
The synthesis of pyrazole derivatives often involves reactions between appropriate precursors such as acyl chlorides, hydrazines, or isoxazoles. For instance, a novel pyrazole derivative was synthesized by reacting (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(2,4-dichlorophenyl)prop-2-en-1-one with (3-chlorophenyl)hydrazine hydrochloride, characterized by NMR, mass spectral analysis, and confirmed by single crystal X-ray diffraction studies (Naveen et al., 2018).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives can be elucidated using techniques like X-ray crystallography, which provides detailed information about the crystal system, space group, and molecular conformation. For example, a pyrazole derivative crystallized in the triclinic system with an envelope conformation of the pyrazole ring, as revealed by X-ray studies (Naveen et al., 2018).
Scientific Research Applications
Synthesis and Structural Characterization
1H-Pyrazol-4-ylamine dihydrochloride serves as a precursor in the synthesis and structural characterization of various novel pyrazole derivatives. For instance, research has highlighted the preparation of pyrazolopyrimidine and pyrazolotriazolopyrimidine derivatives starting from related pyrazole compounds. These studies focus on the synthesis routes, isomerization processes, and structural elucidation of these derivatives, contributing to the understanding of their chemical behaviors and potential applications in various fields, including medicinal chemistry and material science (Rashad et al., 2014).
Antimicrobial and Anticancer Properties
Several studies have investigated the antimicrobial and anticancer properties of pyrazole derivatives. Novel compounds synthesized from pyrazol-4-ylamine dihydrochloride analogs have shown promising results in inhibiting the growth of various bacterial strains and exhibiting anticancer activities. These findings suggest the potential therapeutic applications of these compounds, warranting further investigation into their mechanisms of action and efficacy in clinical settings (Hafez et al., 2016).
Corrosion Inhibition
Research into the application of pyrazoline derivatives, which can be synthesized from 1H-Pyrazol-4-ylamine dihydrochloride, has demonstrated their effectiveness as corrosion inhibitors for metals in acidic environments. This is particularly relevant in industrial settings where metal corrosion can lead to significant financial losses and safety hazards. The studies explore the chemical interactions between these compounds and metal surfaces, shedding light on their protective mechanisms and potential commercial applications (Lgaz et al., 2020).
Material Science and Molecular Structures
In the realm of material science, the derivatives of 1H-Pyrazol-4-ylamine dihydrochloride have been utilized to synthesize novel compounds with interesting molecular structures. These studies often involve X-ray crystallography and other analytical techniques to determine the molecular configurations, intermolecular interactions, and potential applications of these compounds in developing new materials with desirable properties (Delgado et al., 2020).
Fluorescent Properties
The fluorescent properties of certain pyrazoline derivatives, synthesized from 1H-Pyrazol-4-ylamine dihydrochloride, have been explored for potential applications in bioimaging and sensing technologies. These studies investigate how different substitutions on the pyrazoline ring affect the fluorescence intensity and wavelength, offering insights into designing fluorescent probes for various scientific and industrial applications (Ibrahim et al., 2016).
Future Directions
Pyrazole derivatives, including 1H-Pyrazol-4-ylamine dihydrochloride, have attracted significant attention due to their diverse pharmacological properties . They are considered a pharmacologically important active scaffold that possesses almost all types of pharmacological activities . Therefore, future research may focus on exploring the potential applications of these compounds in various therapeutic areas.
properties
IUPAC Name |
1H-pyrazol-4-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3.2ClH/c4-3-1-5-6-2-3;;/h1-2H,4H2,(H,5,6);2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSHPTYYIGQDPOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NN1)N.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H7Cl2N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70537813 | |
Record name | 1H-Pyrazol-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Pyrazol-4-ylamine dihydrochloride | |
CAS RN |
103286-58-4 | |
Record name | 1H-Pyrazol-4-amine--hydrogen chloride (1/2) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70537813 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-pyrazol-4-amine dihydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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